molecular formula C17H14BrNO2 B2764929 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2094834-49-6

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No. B2764929
CAS RN: 2094834-49-6
M. Wt: 344.208
InChI Key: DBFIBQJJZBJHFJ-UHFFFAOYSA-N
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Description

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is an indolyl carboxylic acid, a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They have been found in many important synthetic drug molecules and have shown various biologically vital properties .


Synthesis Analysis

Indoles, both natural and synthetic, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is 572.9±50.0 °C and the predicted density is 1.514±0.06 g/cm3 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid and similar compounds could involve further exploration of their therapeutic potential and the development of new useful derivatives .

properties

IUPAC Name

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFIBQJJZBJHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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